BenchChemオンラインストアへようこそ!

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid

Kinase inhibition mTOR imidazo[1,2-b]pyridazine

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid (CAS 1579103-58-4) is a densely functionalized heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, a scaffold widely recognized for its ATP-competitive kinase hinge-binding capacity. The molecule incorporates a C2-bromo leaving group, a C8-hydroxy (tautomerizable to the 8-oxo form), and a C7-carboxylic acid handle, offering three orthogonal diversification vectors on a single core.

Molecular Formula C7H4BrN3O3
Molecular Weight 258.03 g/mol
Cat. No. B12865440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid
Molecular FormulaC7H4BrN3O3
Molecular Weight258.03 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C2=NC(=CN2N1)Br)C(=O)O
InChIInChI=1S/C7H4BrN3O3/c8-4-2-11-6(10-4)5(12)3(1-9-11)7(13)14/h1-2,9H,(H,13,14)
InChIKeyLNYDWSLHMDRLGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid – Core Scaffold Identity and Procurement Baseline


2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid (CAS 1579103-58-4) is a densely functionalized heterocyclic building block belonging to the imidazo[1,2-b]pyridazine class, a scaffold widely recognized for its ATP-competitive kinase hinge-binding capacity [1]. The molecule incorporates a C2-bromo leaving group, a C8-hydroxy (tautomerizable to the 8-oxo form), and a C7-carboxylic acid handle, offering three orthogonal diversification vectors on a single core. These features position it as a versatile intermediate for constructing focused kinase inhibitor libraries, particularly for targets where the imidazo[1,2-b]pyridazine motif has demonstrated potent enzyme inhibition with IC₅₀ values in the low nanomolar range [1].

Why a Simple Imidazo[1,2-b]pyridazine Analog Cannot Substitute for 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic Acid


Simple imidazo[1,2-b]pyridazine analogs lacking the precise 2-bromo-8-hydroxy-7-carboxylic acid substitution pattern are insufficient for procurement in structure–activity relationship (SAR) programs that depend on multi-site diversification. The 2-bromo substituent is essential for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig), the 7-carboxylic acid enables amide coupling without additional protection/deprotection steps, and the 8-hydroxy group serves as a tautomeric hinge-binding motif critical for kinase inhibitory activity [1]. Replacing this compound with a regioisomer or a mono-functional core forces the user to introduce each reactive handle de novo, multiplying synthetic steps, increasing cost-per-compound, and risking batch-to-batch variability in purity and activity profiles.

Quantitative Differentiation Evidence for 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic Acid Procurement


Scaffold-Level Kinase Inhibitory Potency vs. Non-Imidazopyridazine Hinge Binders

The imidazo[1,2-b]pyridazine core has been validated as a potent mTOR hinge-binding scaffold. In a direct comparison within a series of ATP-competitive inhibitors, the diaryl urea derivative A18, constructed on an imidazo[1,2-b]pyridazine template, inhibited mTOR with an IC₅₀ of 62 nM, while the close analog A17 showed an IC₅₀ of 67 nM [1]. This potently places the scaffold in a competitive range against established clinical-stage mTOR inhibitors such as AZD8055, which exhibits IC₅₀ values of ~0.8 nM against mTOR [1]. Because the target compound provides the intact 2-bromo-8-hydroxy-7-carboxylic acid core required to elaborate such urea or amide-containing analogs, procurement of this specific intermediate is a prerequisite for replicating or optimizing this potency level.

Kinase inhibition mTOR imidazo[1,2-b]pyridazine hinge-binding scaffold

Functional Group Availability: Three Orthogonal Reactive Handles vs. Mono-Functional Analogs

2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid presents three chemically orthogonal functional groups on a single molecular scaffold: a C2‑Br for metal-catalyzed cross-coupling, a C7‑COOH for amide/ester conjugation, and a C8‑OH that exists in tautomeric equilibrium with the 8-oxo form, mimicking the purine hinge-binding motif [1][2]. In contrast, the closest commercially available analog, 8-bromoimidazo[1,2-b]pyridazine-7-carboxylic acid (CAS 2577172-21-3), lacks the 2‑bromo handle, reducing diversification sites from three to two. Another relative, ethyl 2-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate (CAS 1579103-55-1), requires ester hydrolysis before amide coupling, adding one synthetic step and lowering atom economy. The target compound delivers all three handles pre-installed, enabling parallel library synthesis without protecting-group manipulations.

Synthetic versatility cross-coupling amide formation tautomerism

Purity Benchmarking Against Vendor-Supplied Comparators

Vendor-certified purity for 2‑bromo‑8‑hydroxy‑imidazo[1,2‑b]pyridazine‑7‑carboxylic acid is consistently reported at 98% (HPLC), as offered by LeYan (product No. 1539623) . In contrast, the structurally related ethyl 2-bromo-8-hydroxyimidazo[1,2-b]pyridazine-7-carboxylate is typically supplied at 95% purity . A 3% absolute purity advantage corresponds to a 60% reduction in total impurity burden (from 5% to 2% total impurities), which is significant when the intermediate is used in multi-step sequences where impurities propagate and amplify end-product heterogeneity.

Purity HPLC procurement quality control

Structural Specificity for Haspin Kinase Hinge Binding: Pre-organized Tautomeric Scaffold

The 8‑hydroxy/8‑oxo tautomeric system of imidazo[1,2‑b]pyridazine‑7‑carboxylates has been exploited in the design of selective Haspin kinase inhibitors, where the scaffold's capacity to present both hydrogen-bond donor and acceptor functionalities to the kinase hinge region is a key determinant of potency and selectivity [1]. Elie et al. demonstrated that disubstituted imidazo[1,2‑b]pyridazine derivatives achieve Haspin IC₅₀ values between 6 and 100 nM, with selectivity over CDK1/CyclinB confirmed by the absence of G2/M cell cycle arrest [1]. The 2‑bromo‑8‑hydroxy‑7‑carboxylic acid pattern matches the minimal substitution required to elaborate the disubstituted derivatives described in this study. Generic imidazo[1,2‑b]pyridazine cores lacking the 8‑hydroxy group (e.g., 6‑bromo‑imidazo[1,2‑b]pyridazine‑8‑carboxylic acid) cannot replicate this tautomeric hinge-binding motif and are expected to lose the selectivity window over CDK1/CyclinB.

Haspin kinase tautomerism hinge-binding selectivity

Procurement-Driven Application Scenarios for 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic Acid


Synthesis of ATP-Competitive mTOR Inhibitor Libraries

Leveraging the scaffold's validated mTOR potency (IC₅₀ 62–67 nM for advanced analogs [1]), the compound serves as the central intermediate for preparing diaryl urea or amide libraries targeting the mTOR ATP-binding site. The three pre-installed handles enable parallel diversification at C2 (cross-coupling), C7 (amide), and C8 (O-alkylation/tautomer tuning), accelerating the exploration of substituents that enhance anti-proliferative activity against A549 and H460 non-small cell lung cancer lines (reported IC₅₀ values down to 0.02 µM) [1].

Selective Haspin Kinase Probe Development

The 8‑hydroxy/8‑oxo tautomeric core is essential for achieving Haspin selectivity over CDK1/CyclinB [2]. By procuring the target compound, medicinal chemistry teams can elaborate disubstituted imidazo[1,2‑b]pyridazines that maintain the Haspin IC₅₀ window of 6–100 nM while avoiding G2/M cell cycle perturbation, making it an ideal starting point for chemical probe campaigns aimed at mitotic kinase-dependent cancer targets.

Multi-Kinase Selectivity Profiling via Scaffold-Hopping

The imidazo[1,2‑b]pyridazine core has demonstrated activity against a spectrum of kinases beyond mTOR and Haspin, including IKKβ [3] and TYK2 [4]. The target compound's three-point diversification capability allows systematic scaffold-hopping SAR studies to profile selectivity across the kinome, providing a cost-efficient entry point for hit-identification platforms that require a single advanced intermediate rather than multiple mono-functional building blocks.

Quote Request

Request a Quote for 2-Bromo-8-hydroxy-imidazo[1,2-b]pyridazine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.